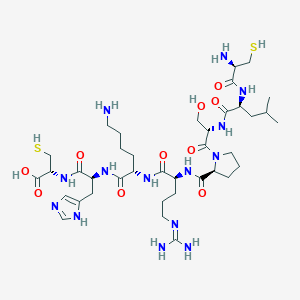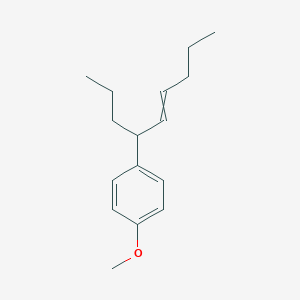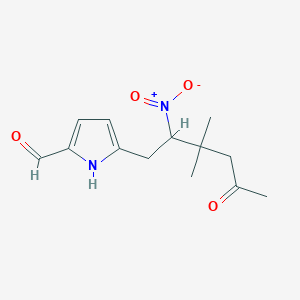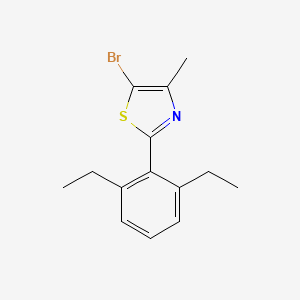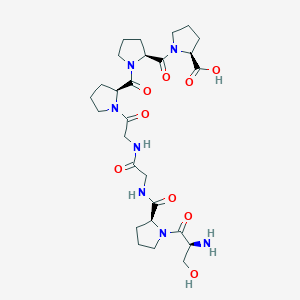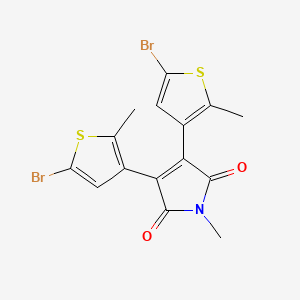
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of brominated thiophene rings and a pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the bromination of 2-methylthiophene, followed by coupling reactions to introduce the pyrrole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the electronic properties of the compound.
Substitution: The bromine atoms in the thiophene rings can be substituted with other groups such as alkyl, aryl, or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The brominated thiophene rings and pyrrole core can interact with various enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Similar structure but lacks bromine atoms.
3,4-Bis(5-chloro-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Chlorine atoms instead of bromine.
3,4-Bis(5-bromo-2-ethylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Ethyl groups instead of methyl groups.
Uniqueness
The presence of bromine atoms in 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
921191-59-5 |
|---|---|
Molecular Formula |
C15H11Br2NO2S2 |
Molecular Weight |
461.2 g/mol |
IUPAC Name |
3,4-bis(5-bromo-2-methylthiophen-3-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H11Br2NO2S2/c1-6-8(4-10(16)21-6)12-13(15(20)18(3)14(12)19)9-5-11(17)22-7(9)2/h4-5H,1-3H3 |
InChI Key |
ZBJGFKTVEGJVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Br)C2=C(C(=O)N(C2=O)C)C3=C(SC(=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)

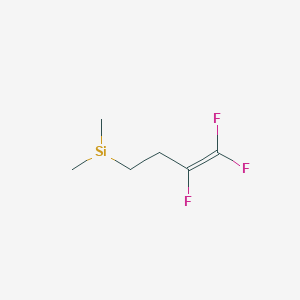
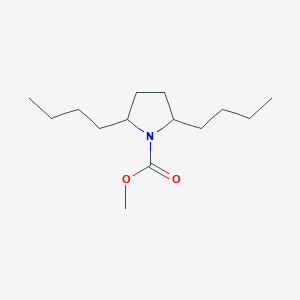
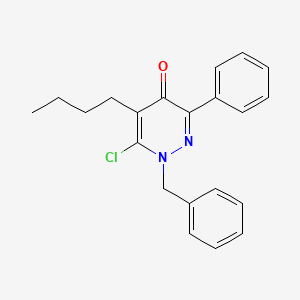
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
